Picolinsäure-Hydrochlorid

Übersicht

Beschreibung

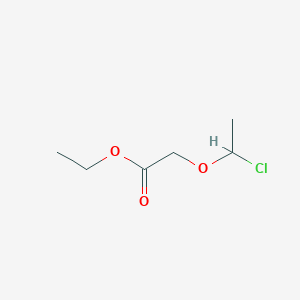

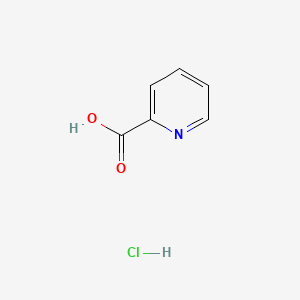

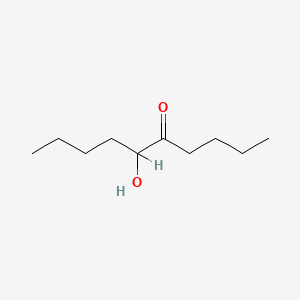

Picolinic Acid Hydrochloride is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .

Synthesis Analysis

The synthesis of Picolinic Acid Hydrochloride involves the slow evaporation method . The crystals of Picolinic Acid Hydrochloride are filtered and air-dried . The yield is 43–44 g (50–51%), m.p. 228–230° . This hydrochloride may contain traces of potassium chloride, which can be removed by dissolving the hydrochloride in hot absolute ethanol (50 g. requires 1 l.) and filtering from insoluble material .

Molecular Structure Analysis

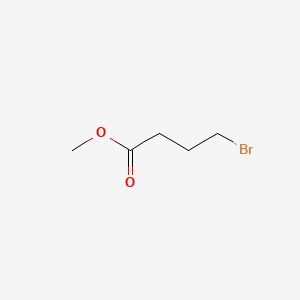

The molecular formula of Picolinic Acid Hydrochloride is C6H5NO2 . The average mass is 123.109 Da and the mono-isotopic mass is 123.032028 Da .

Chemical Reactions Analysis

The interaction between chromium(III) and Picolinic Acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .

Physical And Chemical Properties Analysis

Picolinic Acid Hydrochloride is a white solid that is soluble in water . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Elektrochemische Sensorik

Picolinsäure (PIC): ist ein Metabolit der Aminosäure Tryptophan und wurde mit verschiedenen psychischen Erkrankungen in Verbindung gebracht. Die Entwicklung von elektrochemischen Sensoren für den schnellen und selektiven Nachweis von PIC ist entscheidend für die Diagnose und Überwachung dieser Erkrankungen. Eine Studie hat das Potenzial von Sensoren auf Basis molekular geprägter Polymere (MIPs) für diesen Zweck demonstriert und verspricht vielversprechend für zukünftige diagnostische Anwendungen .

Krebsforschung

Rhenium(I)-Picolinsäure-Komplexe: wurden synthetisiert und auf ihre Antitumoraktivität untersucht, insbesondere gegen Lungenkrebszellen. Diese Komplexe, einschließlich fluorierter Derivate, haben in Strukturstudien Potenzial gezeigt, um ihre Koordinationsmodi und Auswirkungen auf Krebszellen zu verstehen .

Antiviren-Anwendungen

Picolinsäure hat sowohl in vitro als auch in vivo antivirale Eigenschaften gezeigt. Es wurde festgestellt, dass es in Verbindung mit Zytokinen wie Interferon-gamma die Immunantwort beeinflusst, was es zu einem potenziellen therapeutischen Ziel für Erkrankungen wie Akne vulgaris und Herpes macht .

Pharmazeutische Cocrystals

Die Bildung von Cocrystals mit Pharmazeutika ist eine weitere Anwendung von Picolinsäure. So wurden beispielsweise Cocrystals von Picolinsäure mit Ciprofloxacin synthetisiert, die zu verbesserten Arzneimittelformulierungen mit erhöhter Löslichkeit und Bioverfügbarkeit führen könnten .

Biomarker für psychische Gesundheit

Aufgrund ihrer Rolle in der psychischen Gesundheit können PIC-Konzentrationen in biologischen Proben als Biomarker für eine Major Depression (MDD) oder eine schwere depressive Episode (MDE) dienen. Zuverlässige analytische Methoden zum Nachweis von PIC können bei der Früherkennung und Behandlungsüberwachung helfen .

Diagnostische Marker

Die selektive Detektion und Quantifizierung von PIC in biologischen Proben ist für die Entwicklung von diagnostischen Markern unerlässlich. Solche Marker können die Früherkennung von Erkrankungen im Zusammenhang mit dem PIC-Stoffwechsel erleichtern, wie z. B. vaskuläre kognitive Beeinträchtigung und Selbstmordverhalten .

Wirkmechanismus

Target of Action

Picolinic Acid Hydrochloride primarily targets Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The interaction of Picolinic Acid Hydrochloride with its targets involves binding to Zinc Finger Proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .

Biochemical Pathways

Picolinic Acid Hydrochloride is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport , which is an essential process in various biochemical pathways. The disruption of zinc binding in Zinc Finger Proteins can affect these pathways and their downstream effects .

Pharmacokinetics

It is known that picolinic acid hydrochloride is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of Picolinic Acid Hydrochloride’s action primarily involve its anti-infective and immunomodulatory roles . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Action Environment

The action, efficacy, and stability of Picolinic Acid Hydrochloride can be influenced by various environmental factors. It is worth noting that Picolinic Acid Hydrochloride is a white solid that is slightly soluble in water , which may influence its stability and efficacy in different environments.

Safety and Hazards

Zukünftige Richtungen

Picolinic Acid Hydrochloride has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Additionally, Rhodococcus sp. PA18, which aerobically utilizes Picolinic Acid as a source of carbon and energy, may be potentially used for the bioremediation of environments polluted with Picolinic Acid .

Biochemische Analyse

Biochemical Properties

Picolinic Acid Hydrochloride plays a key role in zinc transport . It acts as an anti-infective and immunomodulator . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Cellular Effects

Picolinic Acid Hydrochloride has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Molecular Mechanism

The molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding inhibits the function of ZFPs, which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Temporal Effects in Laboratory Settings

While there is limited information available on the temporal effects of Picolinic Acid Hydrochloride in laboratory settings, it is known that it has broad-spectrum antiviral activity against enveloped viruses .

Dosage Effects in Animal Models

In animal models, Picolinic Acid Hydrochloride has shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus

Metabolic Pathways

Picolinic Acid Hydrochloride is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Subcellular Localization

Given its role in zinc transport and its interactions with zinc finger proteins, it is likely to be found in areas of the cell where these proteins are localized .

Eigenschaften

IUPAC Name |

pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAFXVOPGDBAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-98-6 (Parent) | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060912 | |

| Record name | Picolinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

636-80-6 | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)